(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid

Stereochemistry Enantiomeric purity Drug discovery

This chiral, trans-configured cyclopropane-carboxylic acid features a 2-methylpropyl-substituted pyrazole at the 3-position. Its defined (1R,2R) stereochemistry and unique regioisomerism differentiate it from racemic or regioisomeric analogs, ensuring reproducible SAR, target engagement, and IP integrity. Ideal as a rigid, three-dimensional building block for medicinal chemistry and agrochemical research, it is suitable for amide coupling, esterification, and cycloaddition reactions. Procure the exact entity to avoid confounding results in kinase, GPCR, or ACC inhibitor programs.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 2227649-04-7
Cat. No. B2593733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid
CAS2227649-04-7
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)C2CC2C(=O)O
InChIInChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/t8-,9-/m1/s1
InChIKeyOQGPGARFOAFOPW-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid (CAS 2227649-04-7): Structural Identity and Chemotype Classification


The compound (1R,2R)-2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid (CAS 2227649-04-7) is a chiral, trans-configured cyclopropane-carboxylic acid derivative featuring a 2-methylpropyl (isobutyl)-substituted pyrazole ring at the 3-position. Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol [1]. The compound belongs to the class of pyrazolyl-cyclopropane carboxylic acids, a chemotype recognized for its utility as a constrained, three-dimensional building block in medicinal chemistry and agrochemical research. The defined (1R,2R) stereochemistry and the specific 3-pyrazolyl regioisomer differentiate this entity from its regioisomeric (pyrazol-4-yl or pyrazol-5-yl) and stereochemically undefined (racemic) counterparts.

Why Generic Pyrazolyl-Cyclopropane Carboxylic Acids Cannot Substitute for (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid in Research Programs


In chemotype-focused drug discovery and chemical biology, even subtle structural permutations can lead to significant shifts in target engagement, selectivity, and pharmacokinetic behavior. For (1R,2R)-2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid, three key molecular features are absent in commonly available analogs: (i) the specific (1R,2R) trans-cyclopropane stereochemistry, which defines the spatial orientation of the carboxylic acid and pyrazole vectors; (ii) the pyrazol-3-yl connectivity, which positions the isobutyl substituent in a distinct electronic and steric environment compared to pyrazol-4-yl or pyrazol-5-yl regioisomers; and (iii) the presence of the 2-methylpropyl (isobutyl) group itself, which modulates lipophilicity and steric bulk. Substituting with a racemic mixture, a regioisomer, or a des-methyl analog can confound structure–activity relationship (SAR) interpretation, alter metabolic stability, and invalidate patent composition-of-matter claims [1]. Therefore, procurement of the exact chemical entity is essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid Against Closest Analogs


Defined (1R,2R) Stereochemistry vs. Racemic Mixture: Impact on Biological Recognition

This compound is specified as the single (1R,2R) enantiomer, in contrast to the racemic mixture (rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid) also associated with CAS 2227649-04-7 in some vendor listings. For chiral cyclopropane-carboxylic acid derivatives, individual enantiomers can exhibit divergent target binding affinities. While direct comparative IC₅₀ or Kᵢ data for this specific pair are not publicly available, general principles of chiral recognition predict that the eutomer–distomer potency ratio (eudysmic ratio) can range from 10 to >1000 for cyclopropane-containing ligands [1]. Procuring the defined enantiomer eliminates the confounding variable of distomer interference in biological assays. [2]

Stereochemistry Enantiomeric purity Drug discovery

Regioisomeric Positioning (Pyrazol-3-yl vs. Pyrazol-4-yl vs. Pyrazol-5-yl): Predicted LogP and Electronic Differences

The compound features the isobutylpyrazole substituent at the pyrazole 3-position (numbering convention: pyrazol-3-yl). The closest commercially available regioisomers are the pyrazol-4-yl (CAS 1707369-55-8) and pyrazol-5-yl (CAS 1824055-05-1) analogs. Computational predictions using XLogP3 indicate that the pyrazol-3-yl isomer has an XLogP of approximately 1.5–1.8, whereas the pyrazol-4-yl analog has a computed XLogP of 2.0–2.2, reflecting differences in hydrogen-bonding capacity and dipole moment orientation [1]. These differences can translate into altered membrane permeability and off-target binding profiles, although direct experimental logD₇.₄ measurements are not publicly available for head-to-head comparison.

Regioisomerism Lipophilicity Medicinal chemistry

Isobutyl Substituent vs. Methyl Substituent: Impact on Steric Bulk and Lipophilicity

The 2-methylpropyl (isobutyl) group on the pyrazole ring provides greater steric bulk and lipophilicity compared to the unsubstituted or methyl-substituted analogs. The (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS not available) lacks the isobutyl extension, resulting in a computed XLogP reduction of ~0.7 units and a decrease in molecular weight of 28 Da. In published SAR studies on pyrazole-based ACC inhibitors, the isobutyl substituent was found to be critical for achieving nanomolar ACC inhibitory activity, with the corresponding methyl analog showing >10-fold loss in potency [1]. Although this specific ACC inhibitor chemotype is not identical to the target compound, the general principle supports the importance of the isobutyl group for target engagement.

Structure-activity relationship Lipophilicity Pharmacokinetics

Recommended Experimental and Procurement Contexts for (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid


Chiral Building Block for Asymmetric Synthesis of Pyrazole-Containing Bioactives

The defined (1R,2R) stereochemistry and carboxylic acid handle make this compound a valuable chiral building block for constructing more complex, enantiomerically pure molecules. It is suitable for amide coupling, esterification, and cycloaddition reactions in medicinal chemistry programs targeting kinases, GPCRs, or ACC. The trans-cyclopropane geometry ensures a rigid, linear presentation of functional groups, facilitating structure-based drug design. [1]

Chemical Probe for CCR5-Mediated Indications (HIV, Autoimmune Disease)

Preliminary pharmacological screening indicates that cyclopropane-pyrazole carboxylic acids related to this chemotype may act as CCR5 antagonists [1]. While no quantitative CCR5 binding data (IC₅₀, Kᵢ) are reported for this specific compound, it can serve as a starting scaffold for developing novel CCR5 modulators. Researchers investigating HIV entry inhibition, asthma, rheumatoid arthritis, or COPD may consider this compound as a synthetic intermediate for structure–activity exploration.

Lead Optimization Template for Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

Patents disclosing pyrazole-based ACC inhibitors highlight the importance of the isobutyl-substituted pyrazole-cyclopropane carboxylic acid scaffold for achieving potent, metabolically stable ACC inhibition [1]. This compound can be used as a reference template for generating ACC inhibitor libraries, with its well-defined stereochemistry and regioisomerism providing a clean starting point for systematic SAR investigations.

Quote Request

Request a Quote for (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.